2-Ethylnicotinaldehyde
Overview
Description
2-Ethylnicotinaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of nicotinaldehyde, where an ethyl group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with ethyl halides under basic conditions. Another method includes the oxidation of 2-ethylnicotinyl alcohol using oxidizing agents like manganese dioxide in dichloromethane .
Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic hydrogenation of 2-ethylnicotinic acid, followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-ethylnicotinic acid using strong oxidizing agents.
Reduction: Reduction with sodium borohydride in methanol yields 2-ethylnicotinyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane.
Reduction: Sodium borohydride in methanol at 0-20°C.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Ethylnicotinic acid.
Reduction: 2-Ethylnicotinyl alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound.
Scientific Research Applications
2-Ethylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Nicotinaldehyde: The parent compound, differing only by the absence of the ethyl group.
2-Methylnicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylnicotinic acid: The oxidized form of 2-Ethylnicotinaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .
Properties
IUPAC Name |
2-ethylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8-7(6-10)4-3-5-9-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWSWUGISBEXPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484095 | |
Record name | 2-ETHYL-3-PYRIDINECARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64114-26-7 | |
Record name | 2-ETHYL-3-PYRIDINECARBOXALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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